N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
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Overview
Description
N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-amino-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide.
Benzoyl chloride: Used in the acylation reaction to form the benzamide derivative.
Sulfonamides: Compounds with similar antimicrobial properties
Uniqueness
This compound stands out due to its unique combination of the triazole and benzamide moieties, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H11N5OS |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C10H11N5OS/c11-15-8(13-14-10(15)17)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,16)(H,14,17) |
InChI Key |
YJXIZGOPJQPLKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2N |
Origin of Product |
United States |
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